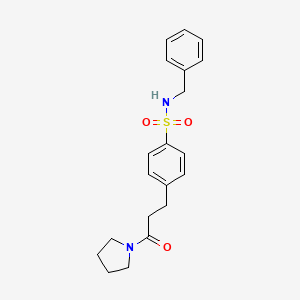
N-benzyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Overview
Description
N-benzyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a benzyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action for N-benzyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells. This inhibition can disrupt the pH balance within the cells, leading to apoptosis or cell death .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide: Unique due to its specific structure and functional groups.
Pyrrolidine derivatives: Similar in having the pyrrolidine ring but differ in other functional groups and overall structure.
Benzenesulfonamide derivatives: Share the sulfonamide group but vary in other substituents and their positions.
Uniqueness
This compound is unique due to its combination of a benzyl group, a pyrrolidine ring, and a sulfonamide group. This combination imparts specific chemical properties and biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
N-benzyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(22-14-4-5-15-22)13-10-17-8-11-19(12-9-17)26(24,25)21-16-18-6-2-1-3-7-18/h1-3,6-9,11-12,21H,4-5,10,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOFISSNGPRNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[(4-methoxyphenyl)methyl]-2-oxoindolin-3-yl}acetamide](/img/structure/B4798995.png)

![[2-({6-Ethyl-3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4799004.png)

![4-(4-chlorophenyl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B4799021.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4799035.png)

![3-methyl-5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4799042.png)
![N-[1-(4-tert-butylphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4799050.png)

![2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide](/img/structure/B4799071.png)

![2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE](/img/structure/B4799104.png)
